Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate involves several steps. One common synthetic route includes the reaction of piperazine with chloroacetyl chloride to form 2-chloroacetylpiperazine. This intermediate is then reacted with ethyl acetoacetate under specific conditions to yield the final product . Industrial production methods may involve bulk manufacturing, sourcing, and procurement of the compound .
Chemical Reactions Analysis
Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and proteomics research.
Biology: Employed in the study of biological pathways and molecular interactions.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biological processes and pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate can be compared with other similar compounds, such as:
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound has similar structural features and biological activities.
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Phenoxy thiazole derivatives: These compounds are used in various pharmacological applications and have similar synthetic routes.
Biological Activity
Ethyl 2-(4-(2-chloroacetyl)piperazin-2-ylidene)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound, with the CAS number 1956370-13-0, features a piperazine ring substituted with a chloroacetyl group, which is hypothesized to enhance its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate significant activity comparable to standard antibiotics.
Table 1: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 μg/mL |
This compound | Escherichia coli | 16 μg/mL |
Ciprofloxacin (control) | Staphylococcus aureus | 16 μg/mL |
Ciprofloxacin (control) | Escherichia coli | 8 μg/mL |
These findings suggest that this compound exhibits moderate to good antibacterial activity , particularly against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines demonstrated that certain derivatives of the compound exhibited notable cytotoxic effects.
Table 2: Anticancer Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | 20.5 |
This compound | MDA-MB-231 | 25.3 |
5-Fluorouracil (control) | HeLa | 10.0 |
Tomudex (control) | MDA-MB-231 | 15.0 |
The compound showed promising anticancer activity , although it was less potent than established chemotherapeutics like 5-fluorouracil and tomudex .
The mechanism by which this compound exerts its biological effects is believed to involve interactions at the molecular level, potentially through inhibition of key enzymes or pathways involved in bacterial growth and cancer cell proliferation. Molecular docking studies support this hypothesis by demonstrating favorable binding interactions with target proteins .
Case Studies and Research Findings
- Antibacterial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial properties, with some derivatives showing MIC values comparable to ciprofloxacin, indicating their potential as effective antimicrobial agents .
- Anticancer Study : Research on the anticancer effects revealed that while some compounds derived from this structure showed good cytotoxicity against cancer cells, further optimization is necessary to enhance their efficacy .
Properties
Molecular Formula |
C10H15ClN2O3 |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
ethyl (2Z)-2-[4-(2-chloroacetyl)piperazin-2-ylidene]acetate |
InChI |
InChI=1S/C10H15ClN2O3/c1-2-16-10(15)5-8-7-13(4-3-12-8)9(14)6-11/h5,12H,2-4,6-7H2,1H3/b8-5- |
InChI Key |
SXTFZKJGYHVVDG-YVMONPNESA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/CN(CCN1)C(=O)CCl |
Canonical SMILES |
CCOC(=O)C=C1CN(CCN1)C(=O)CCl |
Origin of Product |
United States |
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